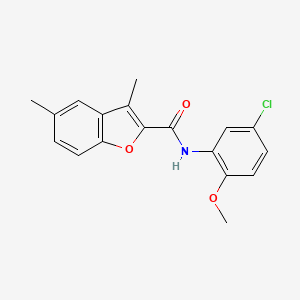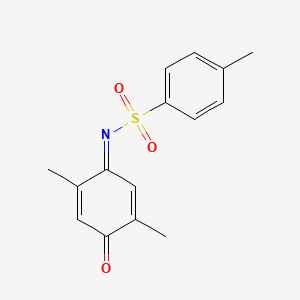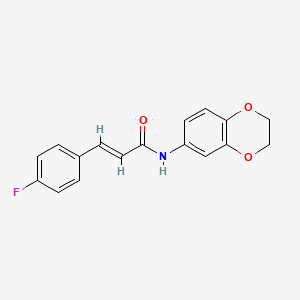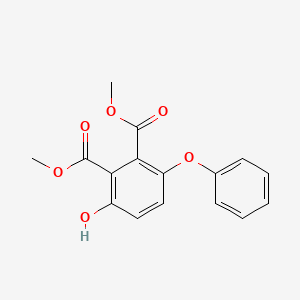
N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as CMDB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CMDB belongs to the benzofuran class of compounds and has a molecular weight of 347.83 g/mol.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act on multiple pathways involved in cancer, inflammation, and neurodegenerative diseases. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway and induce apoptosis through the activation of caspase-3. In inflammation, this compound has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB pathway. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in lab experiments include its high purity and yield, its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases, and its ability to act on multiple pathways. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For the research of N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic properties in other areas such as cardiovascular disease and metabolic disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound will be important for its potential development as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 3,5-dimethyl-2-bromobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium methoxide to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-10-4-6-15-13(8-10)11(2)17(23-15)18(21)20-14-9-12(19)5-7-16(14)22-3/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWGUMJOJPIBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)

![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)

![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)
